molecular formula C18H15FN2O3S B2818535 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 330201-46-2

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No. B2818535
CAS RN: 330201-46-2
M. Wt: 358.39
InChI Key: RLAYBGBFHBLOIA-UHFFFAOYSA-N
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Description

The compound “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” is a complex organic molecule. It contains a benzamide group, a thiazole ring, and a dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central thiazole ring. The presence of the dimethoxyphenyl group suggests potential sites for further chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole ring, the benzamide group, and the dimethoxyphenyl group. Each of these groups has distinct chemical properties that could influence how the compound behaves in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could influence its solubility, while the thiazole ring could affect its stability .

Scientific Research Applications

Antitumor Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide and its derivatives have shown potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer. A study highlighted the synthesis of new 2-phenylbenzothiazoles based on the discovery of potent antitumor properties of similar compounds. These new agents demonstrated potent antiproliferative activity, with significant effects observed in the NCI 60 human cancer cell line panel. The research established a strong foundation for the antitumor application of these compounds, emphasizing the role of structural variations in their activity (Mortimer et al., 2006).

Synthetic Methodologies

The development of practical and scalable synthetic routes for compounds related to this compound is crucial for their application in medicinal chemistry. A study described the synthesis of YM758 monophosphate, a potent inhibitor of the If current channel, showcasing the importance of novel synthetic approaches in creating medically relevant compounds. This work demonstrates the advancements in synthetic chemistry that enable the production of complex molecules for potential therapeutic use (Yoshida et al., 2014).

Diagnostic Imaging Probes

Fluorinated 2-arylbenzothiazoles, structurally related to this compound, have been explored as novel probes for positron emission tomography (PET) imaging to visualize tyrosine kinase activity in cancers. The synthesis and evaluation of carbon-11 and fluorine-18 labeled derivatives aim to provide new tools for the non-invasive imaging of cancer, enhancing the understanding of tumor biology and facilitating the development of targeted therapies (Wang et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to interact with biological systems, it might bind to specific proteins or other molecules within cells .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate safety measures when working with it, such as wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-23-15-7-6-11(9-16(15)24-2)14-10-25-18(20-14)21-17(22)12-4-3-5-13(19)8-12/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAYBGBFHBLOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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